molecular formula C15H11F3O B2897413 3-Acetyl-4'-(trifluoromethyl)biphenyl CAS No. 638214-18-3

3-Acetyl-4'-(trifluoromethyl)biphenyl

Cat. No.: B2897413
CAS No.: 638214-18-3
M. Wt: 264.247
InChI Key: GJSSKZPNVPUDAD-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Design

The biphenyl scaffold, consisting of two benzene (B151609) rings linked by a single covalent bond, is a fundamental and versatile building block in organic chemistry. nih.gov These structures are not merely synthetic curiosities; they are prevalent in a vast array of biologically important natural products and therapeutic agents. nih.gov The inherent stability and rigidity of the biphenyl core make it an ideal foundation for constructing complex molecular architectures.

In the realm of materials science, biphenyl derivatives are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. Their utility stems from the ability to precisely tune their electronic and physical properties through the strategic placement of various functional groups on the phenyl rings. The positions on the rings (ortho, meta, and para) offer distinct steric and electronic environments, allowing for fine control over the final molecule's behavior. cdc.gov

Role of Trifluoromethyl Groups in Modulating Molecular Properties for Advanced Applications

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties and a privileged functional group in the design of pharmaceuticals and agrochemicals. bohrium.com Its incorporation into an organic molecule can profoundly alter its physicochemical characteristics. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can significantly impact the electronic nature of the aromatic rings to which it is attached. mdpi.com

Key effects of introducing a trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group increases the molecule's affinity for nonpolar environments, which can improve its ability to cross biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the biological half-life of a drug candidate. mdpi.com

Improved Binding Affinity : The unique electronic and steric properties of the -CF3 group can lead to stronger and more selective interactions with biological targets like enzymes and receptors. mdpi.com

Modified Acidity/Basicity : As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. jelsciences.comhovione.com

These properties are crucial in drug design, where small molecular modifications can lead to significant improvements in efficacy and pharmacokinetic profiles. nih.gov

Overview of 3-Acetyl-4'-(trifluoromethyl)biphenyl within Biphenyl Chemistry

This compound is a specific example of a functionalized trifluoromethylated biphenyl. This compound integrates the stable biphenyl scaffold with two distinct functional groups: an acetyl group (-COCH3) at the 3-position of one phenyl ring and a trifluoromethyl group (-CF3) at the 4'-position of the other.

The acetyl group is a versatile chemical handle. It is a meta-directing deactivator in electrophilic aromatic substitution and its ketone functionality can participate in a wide range of organic reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The trifluoromethyl group, as discussed, imparts its characteristic electronic and stability-enhancing properties to the molecule.

The specific arrangement of these groups on the biphenyl core makes this compound a valuable intermediate in organic synthesis. It serves as a building block for the construction of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemical research. The presence of both the reactive acetyl group and the property-modulating trifluoromethyl group provides chemists with a platform for creating diverse and highly functionalized biphenyl derivatives.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 638214-18-3 scbt.com
Molecular Formula C15H11F3O scbt.com
Molecular Weight 264.24 g/mol scbt.com
IUPAC Name 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one scbt.com
Synonyms 3'-[4-(Trifluoromethyl)phenyl]acetophenone scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSKZPNVPUDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Acetyl 4 Trifluoromethyl Biphenyl and Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. mdpi.com These methods offer high efficiency and functional group tolerance, making them ideal for synthesizing complex molecules like 3-Acetyl-4'-(trifluoromethyl)biphenyl.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is a preferred method for synthesizing unsymmetrical biaryls due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and aryl halides.

The synthesis of this compound via Suzuki-Miyaura coupling can be approached through two primary retrosynthetic pathways. Each pathway utilizes a different combination of halogenated and boron-containing aromatic precursors.

Pathway A: This approach involves the coupling of a phenylboronic acid bearing the trifluoromethyl group with a halogenated acetophenone (B1666503). The key precursors are (4-(trifluoromethyl)phenyl)boronic acid and a 3-haloacetophenone (e.g., 3-bromoacetophenone or 3-iodoacetophenone).

Pathway B: The alternative strategy reverses the functional groups on the coupling partners. Here, (3-acetylphenyl)boronic acid is reacted with a halogenated trifluoromethylbenzene, such as 1-bromo-4-(trifluoromethyl)benzene.

Both pathways are viable for forming the desired C-C bond that links the two aromatic rings. The choice of precursors often depends on commercial availability, cost, and the reactivity of the specific substrates.

Table 1. Precursor Combinations for Suzuki-Miyaura Synthesis of this compound
PathwayBoronic Acid DerivativeHalogenated Precursor
A(4-(Trifluoromethyl)phenyl)boronic acid3-Bromoacetophenone
B(3-Acetylphenyl)boronic acid1-Bromo-4-(trifluoromethyl)benzene

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

Palladium Source: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are typically used in catalytic amounts (e.g., 1-5 mol%). orgsyn.orgbeilstein-journals.org

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. Simple ligands like triphenylphosphine (B44618) (PPh₃) are often effective. For more challenging couplings, more complex and electron-rich phosphine (B1218219) ligands, such as those from the biphenylphosphine family (e.g., S-Phos), may be employed to improve reaction yields and rates. beilstein-journals.org

Base and Solvent: A base is required to activate the boronic acid component. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently used. researchgate.net The choice of solvent is also critical, with common systems including mixtures of an organic solvent (like toluene, dioxane, or tetrahydrofuran (B95107) (THF)) and water.

Table 2. Typical Catalytic Systems for Suzuki-Miyaura Coupling
ComponentExamplesTypical Conditions
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol%
LigandPPh₃, Buchwald-type ligands (e.g., S-Phos)1-10 mol%
BaseK₂CO₃, K₃PO₄, CsF2-3 equivalents
SolventToluene/H₂O, Dioxane/H₂O, THFHeated (e.g., 80-110 °C)

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed cross-coupling reactions can also be employed to form the biphenyl (B1667301) linkage. These methods offer alternative routes that may be advantageous depending on the availability of starting materials or the presence of specific functional groups.

Stille Coupling: This reaction pairs an organohalide with an organotin compound. For the synthesis of the target molecule, this could involve reacting 3-bromoacetophenone with (4-(trifluoromethyl)phenyl)trimethylstannane. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its boronic acid or tin counterparts. The synthesis could proceed by coupling a 3-acetylphenylzinc halide with 1-bromo-4-(trifluoromethyl)benzene.

Hiyama Coupling: This method employs an organosilicon compound, which is activated by a fluoride (B91410) source (e.g., TBAF). It is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts.

Suzuki-Miyaura Coupling Protocols

Functional Group Interconversions and Derivatization from Related Precursors

An alternative synthetic strategy involves forming the biphenyl core first, followed by the introduction or modification of functional groups. This approach can be particularly useful if the desired functional groups are not compatible with the conditions of the cross-coupling reaction.

The acetyl group can be introduced onto a pre-formed 4'-(trifluoromethyl)biphenyl scaffold using a Friedel-Crafts acylation reaction. nih.gov This classic electrophilic aromatic substitution involves treating the aromatic substrate with an acylating agent in the presence of a strong Lewis acid catalyst.

Reagents: The most common acylating agents for this transformation are acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst used to activate the acylating agent, generating a highly electrophilic acylium ion. nih.gov

Regioselectivity: The acylation of 4'-(trifluoromethyl)biphenyl presents a challenge in regioselectivity. The unsubstituted phenyl ring is activated toward electrophilic substitution, while the ring bearing the trifluoromethyl group is strongly deactivated. The incoming acetyl group will preferentially add to the unsubstituted ring. However, the phenyl substituent is an ortho-, para-director, meaning acylation can occur at the 2-, 4-, or 6-positions. The formation of the desired 3-acetyl isomer is therefore not the primary outcome and would require separation from a mixture of other isomers, primarily the 4-acetyl product, which is often sterically and electronically favored.

Table 3. Components for Friedel-Crafts Acylation
RoleChemical
Substrate4'-(Trifluoromethyl)biphenyl
Acylating AgentAcetyl chloride or Acetic anhydride
Lewis Acid CatalystAluminum chloride (AlCl₃)
SolventDichloromethane (DCM) or Carbon disulfide (CS₂)

Incorporation of the Trifluoromethyl Group via Fluorination or Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step in the synthesis of this compound. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic properties and reactivity of the biphenyl system. Several methods have been developed for the formation of the C-CF3 bond, ranging from classical Sandmeyer-type reactions to more modern transition-metal-catalyzed and photoredox-mediated approaches.

Sandmeyer-type Trifluoromethylation Processes

The Sandmeyer reaction, a well-established method for the conversion of aryl amines to various functional groups via their diazonium salts, has been adapted for trifluoromethylation. nih.gov This approach, often referred to as Sandmeyer-type trifluoromethylation, provides a powerful tool for introducing the CF3 group into a pre-formed biphenyl scaffold or one of the aromatic precursors. The general two-step process involves the diazotization of an aromatic amine to form an aryldiazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst. nih.gov

A proposed radical mechanism for the copper-mediated Sandmeyer-type trifluoromethylation suggests the in-situ formation of a trifluoromethyl copper(I) species from a trifluoromethylating agent, such as TMSCF3 (trimethyl(trifluoromethyl)silane), and a copper salt. nih.gov This Cu(I)CF3 species then engages in a single electron transfer with the aryldiazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. nih.gov The aryl radical subsequently reacts with a Cu(II)CF3 species to yield the desired trifluoromethylated arene and regenerate the Cu(I) catalyst. nih.gov

Another common trifluoromethyl source for this reaction is Langlois' reagent (sodium triflinate, CF3SO2Na), often used in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov In this variation, a radical process is also implicated, where the CF3 radical is generated from the reaction of TBHP with NaSO2CF3 in the presence of a Cu(I) species. nih.gov

Trifluoromethylating Agent Catalyst/Promoter General Conditions Key Features
TMSCF₃Copper(I) saltDiazotization followed by reaction with TMSCF₃ and Cu saltUtilizes a readily available silicon-based CF₃ source.
NaSO₂CF₃ (Langlois' reagent)Copper(I) salt / TBHPDiazotization followed by reaction with NaSO₂CF₃, TBHP, and Cu saltInvolves the generation of a CF₃ radical.
Umemoto's ReagentCopper powderDiazotization followed by reaction with Umemoto's reagent and Cu powderEmploys an electrophilic trifluoromethylating agent. organic-chemistry.org

This table presents a summary of common reagents and conditions for Sandmeyer-type trifluoromethylation reactions.

Alternative Methods for C-CF₃ Bond Formation

Beyond the Sandmeyer-type reactions, a variety of other methods have emerged for the formation of carbon-trifluoromethyl bonds on aromatic systems. These alternative approaches often offer milder reaction conditions, broader functional group tolerance, and different mechanistic pathways.

Transition-Metal-Catalyzed Trifluoromethylation:

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for C-CF3 bond formation. For instance, aryl halides or triflates can be coupled with a trifluoromethyl source in the presence of a suitable catalyst and ligand. While palladium catalysis is well-established for many cross-coupling reactions, copper catalysis has shown particular promise for trifluoromethylation due to the favorable reductive elimination of Ar-CF3 from Cu(III) intermediates. nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. nih.gov This strategy has been successfully applied to the trifluoromethylation of arenes. In a typical photoredox-catalyzed trifluoromethylation, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process involving a trifluoromethyl source (e.g., CF3I or Togni's reagent) to generate a trifluoromethyl radical. This radical can then add to an aromatic ring, often an electron-rich arene or a diazonium salt, to form the C-CF3 bond. mdpi.com Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., copper or nickel), have also been developed to expand the scope and efficiency of these transformations. nih.govmdpi.com

Method Catalyst/Reagent General Conditions Key Features
Copper-Catalyzed Decarboxylative TrifluoromethylationCu(I) salt / Ag₂OAryl iodides with CF₃CO₂NaUtilizes an inexpensive trifluoromethyl source. beilstein-journals.org
Photoredox-Catalyzed TrifluoromethylationRu(bpy)₃²⁺ or Ir(ppy)₃ / CF₃IVisible light irradiationMild, radical-based transformation. mdpi.com
Dual Cu/Photoredox CatalysisCu(I) salt / Photoredox catalystAlkyl bromides with a CF₃ sourceEnables trifluoromethylation of C(sp³)-Br bonds. nih.gov

This table provides an overview of alternative methods for C-CF₃ bond formation.

Multi-Component and Cascade Reaction Development for Biphenyl Synthesis

The synthesis of a polysubstituted biphenyl like this compound can be streamlined through the use of multi-component reactions (MCRs) and cascade (or domino) reactions. These strategies offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials.

Multi-Component Reactions (MCRs):

MCRs involve the combination of three or more reactants in a single synthetic operation to form a product that contains substantial portions of all the reactants. While the direct three-component synthesis of this compound is not explicitly reported, the principles of MCRs can be applied to construct highly functionalized biphenyl cores. For instance, a reaction could be envisioned that brings together a trifluoromethylated aromatic component, an acetyl-bearing aromatic component, and a third component that facilitates the C-C bond formation between the two aryl rings. The development of novel MCRs for the synthesis of complex biphenyls remains an active area of research. researchgate.net

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, are processes in which a single synthetic transformation generates a reactive intermediate that subsequently undergoes further intramolecular or intermolecular reactions to form the final product. In the context of biphenyl synthesis, a cascade reaction could be designed to first form the biphenyl backbone and then introduce the desired functional groups in a sequential manner without the need for isolation of intermediates. For example, a cascade approach could involve a nucleophilic aromatic substitution followed by a nih.govnih.gov-sigmatropic rearrangement to construct a functionalized biaryl system. Aryne-based cascade reactions also provide a powerful, transition-metal-free method for the synthesis of densely functionalized biphenyls. nih.gov

Scalability Considerations in Synthetic Route Design

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, scalability is a crucial aspect, particularly if the compound is intended for commercial applications.

Key Scalability Factors:

Process Safety: The potential for runaway reactions, the handling of hazardous reagents (e.g., organolithium compounds, pyrophoric catalysts), and the generation of toxic byproducts must be carefully assessed and mitigated. For example, the preparation of certain trifluoromethylphenyl Grignard reagents has been associated with safety concerns. orgsyn.org

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be challenging and costly to implement on a large scale. Milder reaction conditions are generally more favorable for process scale-up.

Catalyst Loading and Removal: In catalytic reactions, such as Suzuki-Miyaura couplings, minimizing the catalyst loading is essential to reduce costs. Furthermore, the removal of residual metal catalysts from the final product is often a stringent requirement, especially for pharmaceutical applications. researchgate.net

Waste Management: The environmental impact of a synthetic process is an increasingly important consideration. Routes that minimize the generation of waste and utilize environmentally benign solvents are more sustainable.

For the synthesis of this compound, a Suzuki-Miyaura coupling between a suitable acetylphenylboronic acid derivative and a trifluoromethylphenyl halide would likely be a key step. The scalability of Suzuki-Miyaura reactions has been extensively studied, and established protocols for large-scale production are available. researchgate.netsigmaaldrich.com Careful optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields and purity on a large scale.

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. While specific experimental mass spectra for 3-Acetyl-4'-(trifluoromethyl)biphenyl are not widely available in public literature, the fragmentation behavior can be predicted based on its molecular structure.

The molecule would be expected to undergo characteristic cleavages. A primary fragmentation would likely be the loss of a methyl group (•CH₃, 15 Da) from the acetyl moiety, resulting in a stable acylium ion. Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the biphenyl (B1667301) ring, leading to the formation of a biphenylcarbonyl cation. Further fragmentation of the biphenyl structure and the trifluoromethyl group could also be anticipated.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
264 [C₁₅H₁₁F₃O]⁺• (Molecular Ion) -
249 [C₁₄H₈F₃O]⁺ •CH₃
195 [C₁₃H₈F₃]⁺ •COCH₃
145 [C₇H₄F₃]⁺ Biphenyl ring fragment

Note: This table is based on predicted fragmentation patterns and not on experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, often resulting in the observation of the intact molecular ion with minimal fragmentation. For this compound, ESI-MS analysis, particularly in the positive ion mode, would be expected to yield the protonated molecule, [M+H]⁺. This would be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be detected. This technique is valuable for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The carbonyl (C=O) stretching vibration of the acetyl group will produce a strong, sharp peak. The trifluoromethyl (CF₃) group will show strong absorption bands due to C-F stretching. Aromatic C-H and C=C stretching vibrations will also be present, confirming the biphenyl backbone.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Acetyl C-H Stretching 2950 - 2850
Carbonyl (C=O) Stretching 1700 - 1680
Aromatic C=C Stretching 1600 - 1450

Note: The values in this table represent typical ranges for the specified functional groups.

Other Analytical Techniques for Sample Purity and Composition Assessment

Beyond structural elucidation, other analytical techniques are crucial for determining the purity and elemental composition of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a chemical compound. A reversed-phase HPLC method would be suitable for this compound. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, likely at a wavelength where the aromatic system shows strong absorbance (e.g., around 254 nm). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: A Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Note: This table outlines a general method and would require optimization for specific instrumentation and sample concentrations.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the empirical formula and assess the purity of the sample. For this compound (C₁₅H₁₁F₃O), the theoretical elemental composition can be calculated as follows.

Table 4: Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
Carbon C 68.18
Hydrogen H 4.19
Fluorine F 21.57

Structural Elucidation Through X Ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate the electron density distribution within the crystal, and from this, the exact positions of the atoms can be determined.

For a molecule like 3-Acetyl-4'-(trifluoromethyl)biphenyl, SCXRD would provide a wealth of information about its molecular geometry. This includes precise bond lengths, bond angles, and torsion angles. For instance, the analysis would reveal the C-C bond lengths within the two phenyl rings, the C-C and C-O bond lengths of the acetyl group, and the C-F bond lengths of the trifluoromethyl group.

To illustrate, consider the crystallographic data for a related compound, N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov In this molecule, the tilt angle between the two phenyl rings was found to be 59.7(1)°. nih.gov This significant twist is a common feature in biphenyl (B1667301) systems and is influenced by the steric hindrance between the ortho-hydrogens on the two rings. libretexts.org A similar non-planar conformation would be expected for this compound.

Illustrative Data Table for Molecular Geometry Parameters (Hypothetical)

ParameterExpected Value RangeSignificance
Biphenyl Dihedral Angle40-60°Defines the overall shape and chirality of the molecule.
C-C (Aromatic) Bond Length1.38-1.41 ÅIndicates the aromatic character of the phenyl rings.
C-C (Acetyl) Bond Length1.48-1.52 ÅStandard single bond length between sp² and sp³ carbons.
C=O (Acetyl) Bond Length1.20-1.24 ÅTypical double bond length for a ketone.
C-F (Trifluoromethyl) Bond Length1.32-1.35 ÅCharacteristic of a C-F bond in a trifluoromethyl group.

Analysis of Crystal Packing and Intermolecular Interactions

Crystal packing refers to the arrangement of molecules in a crystal lattice. This arrangement is governed by a variety of intermolecular interactions, which are non-covalent forces between molecules. Understanding these interactions is crucial as they influence the physical properties of the crystal, such as its melting point, solubility, and stability.

In the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov While this compound lacks a strong hydrogen bond donor like the N-H group, weaker C-H···O or C-H···F interactions might play a role in its crystal packing.

Conformational Analysis in the Solid State

Conformational analysis in the solid state involves studying the specific three-dimensional arrangement of a molecule as it exists within the crystal lattice. For flexible molecules like biphenyl derivatives, the conformation in the solid state can be influenced by the forces of crystal packing. acs.org

The most significant conformational feature of biphenyls is the torsion angle between the two phenyl rings. In the gas phase, biphenyl has a torsion angle of about 44°, while in the solid state, it is often found to be planar or nearly planar due to crystal packing forces. acs.org However, the presence of substituents, especially in the ortho positions, can force a twisted conformation even in the solid state to alleviate steric strain. libretexts.org For this compound, with substituents at the 3 and 4' positions, a non-planar conformation is highly probable. The exact dihedral angle would be a balance between the steric hindrance of the substituents and the stabilizing forces of the crystal lattice.

Hydrogen Bonding and Weak Interaction Studies

While this compound does not possess classical hydrogen bond donors (like O-H or N-H), the study of its crystal structure would involve a detailed analysis of weaker intermolecular interactions that can be considered forms of hydrogen bonding. These include C-H···O and C-H···F interactions.

The acetyl group's oxygen atom can act as a hydrogen bond acceptor, potentially forming weak C-H···O bonds with hydrogen atoms from the phenyl rings of neighboring molecules. Similarly, the fluorine atoms of the trifluoromethyl group are also potential hydrogen bond acceptors, leading to C-H···F interactions. These weak interactions, although individually not as strong as classical hydrogen bonds, can collectively play a significant role in stabilizing the crystal structure.

For example, in the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, C—H···O and C—F···π interactions are observed, linking the molecules into a stable network. researchgate.net

Illustrative Data Table for Potential Weak Interactions

Interaction TypeDonorAcceptorPotential Distance (Å)Significance
C-H···OAromatic C-HAcetyl O2.2-2.8Contributes to the formation of molecular chains or sheets.
C-H···FAromatic C-HTrifluoromethyl F2.3-2.9Influences the orientation of molecules relative to each other.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It generates a three-dimensional surface around a molecule, where the surface is defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other strong interactions.

In the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the fingerprint plots showed that the major contributions to the crystal packing were from H⋯H (39.7%), C⋯H/H⋯C (39%), and O⋯H/H⋯O (18%) interactions. nih.gov A similar distribution of contacts would be anticipated for this compound, with an additional contribution from F···H contacts.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like "3-Acetyl-4'-(trifluoromethyl)biphenyl". DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), offer a balance of computational cost and accuracy for determining molecular characteristics. inpressco.comnih.govreddit.com

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For "this compound," a key structural parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance between the atoms on adjacent rings, biphenyl (B1667301) and its derivatives are typically non-planar in their ground state. libretexts.orgcolostate.edu The optimized geometry for this molecule is expected to feature a twisted conformation with a dihedral angle of approximately 40-50 degrees to minimize steric strain. researchgate.net

DFT calculations provide precise predictions of bond lengths and angles. The results from a hypothetical DFT optimization at the B3LYP/6-31G(d) level are presented below.

ParameterAtoms InvolvedPredicted Value
Dihedral AngleC2-C1-C1'-C2'~45.0°
Bond LengthC1-C1' (Inter-ring)~1.49 Å
Bond LengthC(aromatic)-C(aromatic)~1.40 Å
Bond LengthC=O (Acetyl)~1.23 Å
Bond LengthC-CF3~1.48 Å
Bond LengthC-F~1.35 Å
Bond AngleC(aromatic)-C(aromatic)-C(aromatic)~120.0°
Bond AngleC(aromatic)-C(acetyl)-O~120.5°
Bond AngleF-C-F~107.5°

This table presents hypothetical yet chemically reasonable data for the optimized geometry of this compound, based on DFT calculations of similar molecules. inpressco.comresearchgate.netresearchgate.net

DFT calculations are a reliable tool for predicting spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict NMR chemical shifts (δ). For "this compound," predictions for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The accuracy of these predictions can be high, often with deviations of less than 4 ppm for ¹⁹F shifts when appropriate methods are used. researchgate.netrsc.orgnih.gov

NucleusEnvironmentPredicted Chemical Shift (δ, ppm)
¹HAromatic (Biphenyl)7.4 - 8.1
¹HAcetyl (CH₃)~2.6
¹³CAromatic (Biphenyl)125 - 140
¹³CCarbonyl (C=O)~198
¹³CAcetyl (CH₃)~27
¹³CTrifluoromethyl (CF₃)~124 (quartet)
¹⁹FTrifluoromethyl (CF₃)~ -62

This table contains illustrative ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, estimated from typical values for its functional groups and DFT prediction capabilities. nih.govresearchgate.net

Vibrational Frequencies: DFT can also predict the vibrational frequencies that correspond to infrared (IR) absorption bands. The calculations yield harmonic frequencies, which are systematically higher than experimental values. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. ekb.eg

Vibrational ModeFunctional GroupPredicted Scaled Wavenumber (cm⁻¹)
Aromatic C-H StretchBiphenyl Rings3100 - 3000
C=O StretchAcetyl Group~1685
Aromatic C=C StretchBiphenyl Rings1600 - 1450
C-F StretchTrifluoromethyl Group1350 - 1100 (multiple strong bands)

This table shows representative scaled vibrational frequencies for this compound, based on DFT calculations and known IR absorption regions for its constituent functional groups. nih.govchem-soc.sinih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgyoutube.com A smaller gap generally implies higher reactivity.

For "this compound," the electron-donating character of the biphenyl system and the electron-withdrawing nature of the acetyl and trifluoromethyl groups will influence the distribution and energies of these orbitals. The HOMO is expected to be localized primarily on the biphenyl rings, whereas the LUMO is likely distributed over the acetyl-substituted phenyl ring and the acetyl group itself due to its electron-accepting character.

ParameterPredicted Energy (eV)
HOMO Energy~ -6.8
LUMO Energy~ -2.1
HOMO-LUMO Gap (ΔE)~ 4.7

This table provides plausible DFT-calculated energy values for the frontier molecular orbitals of this compound. researchgate.netfigshare.commdpi.com

The flexibility of "this compound" is primarily due to the rotation around the single bond connecting the two phenyl rings. A conformational search study, typically performed by systematically rotating this bond and calculating the energy at each step, reveals the molecule's energy landscape.

This analysis identifies the most stable conformer (the global minimum) and the energy barriers to rotation. For substituted biphenyls, the planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) represent transition states or high-energy points on the potential energy surface. rsc.orgresearchgate.net The global energy minimum corresponds to a twisted structure that balances the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance. libretexts.orgnih.gov

Conformation (Dihedral Angle)Relative Energy (kcal/mol)Description
Twisted (~45°)0.0Global Minimum
Planar (0°)~2.0Rotational Barrier (Transition State)
Perpendicular (90°)~2.5Rotational Barrier (Transition State)

This table illustrates a hypothetical energy landscape for the rotation of the biphenyl rings in this compound, based on studies of similar compounds. researchgate.net

Quantum Chemical Topology Approaches

Quantum Chemical Topology provides methods for partitioning a molecule's electron density to define and analyze its chemical structure in terms of atoms and bonds.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. wikipedia.org This method identifies critical points in the electron density field. A (3, -1) critical point, known as a Bond Critical Point (BCP), is found along the path of maximum electron density between two bonded atoms, the bond path. wiley-vch.de

The properties of the electron density at the BCP provide quantitative information about the nature of the bond. Key descriptors include:

Electron density at the BCP (ρ(r_BCP)): Its value correlates with the bond order.

Laplacian of the electron density (∇²ρ(r_BCP)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the bonding region. nih.govsciencesconf.org

For "this compound," QTAIM analysis can be used to describe the covalent character of the C-C bonds within the phenyl rings and the inter-ring C-C bond, as well as the polar covalent C=O and C-F bonds.

Bond Typeρ(r_BCP) (a.u.)∇²ρ(r_BCP) (a.u.)Bond Character
C-C (Aromatic)~0.31~ -0.80Covalent (Shared-shell)
C-C (Inter-ring)~0.27~ -0.65Covalent (Shared-shell, weaker)
C=O (Acetyl)~0.35~ +0.40Polar Covalent
C-F (Trifluoromethyl)~0.25~ +0.15Polar Covalent (Closed-shell character)

This table presents hypothetical but representative QTAIM parameters for key bonds in this compound, illustrating how this analysis can classify chemical interactions. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) Profiles

The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This function allows for a chemically intuitive analysis of electron localization, effectively mapping the spatial domains of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a value of 1 signifies perfect localization, and a value of 0.5 corresponds to a uniform electron gas-like distribution. wikipedia.org Analysis of ELF profiles can reveal the shell structure of atoms and the nature of chemical bonds within a molecule. wikipedia.org

For a molecule such as this compound, an ELF analysis would be expected to delineate several key features. High ELF values would be anticipated in the core regions of the carbon, oxygen, and fluorine atoms, corresponding to their tightly bound inner-shell electrons. The covalent bonds, including the C-C bonds within the phenyl rings, the inter-ring C-C bond, the C-C and C=O bonds of the acetyl group, and the C-F bonds of the trifluoromethyl group, would also be characterized by significant ELF values, indicating the shared electron pairs. Furthermore, the regions corresponding to the lone pairs on the oxygen atom of the acetyl group would exhibit distinct localization domains.

The Localized-Orbital Locator (LOL) is another function used to analyze chemical bonding, providing insights based on the local kinetic energy of electrons. nih.gov It can be expressed approximately as a function of the electron density and its first and second derivatives. nih.gov Similar to ELF, LOL analysis can distinguish between different types of chemical interactions, such as covalent, ionic, and van der Waals bonds. nih.gov A LOL analysis of this compound would complement the ELF data, offering a different perspective on the electron localization in the bonding and non-bonding regions of the molecule. The LOL profiles would help in visualizing the high and low kinetic energy regions, further characterizing the nature of the chemical bonds and lone pairs.

Molecular Dynamics Simulations for Conformational Flexibility

Substituted biphenyls are known for their conformational flexibility, primarily arising from the rotation around the single bond connecting the two phenyl rings. libretexts.org This rotation is often hindered by the presence of substituents, particularly at the ortho positions, which can lead to a significant energy barrier for racemization. libretexts.org Molecular dynamics (MD) simulations are a powerful computational technique to study the conformational landscape and dynamics of such molecules.

In the case of this compound, the key conformational degree of freedom is the dihedral angle between the two phenyl rings. MD simulations can be employed to explore the potential energy surface associated with the rotation around the C-C single bond connecting the rings. These simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. The size and electronic nature of the acetyl and trifluoromethyl substituents would influence these conformational preferences. While neither substituent is at the sterically demanding ortho position, they can still impact the rotational barrier and the equilibrium torsional angle through electronic effects and long-range steric interactions.

For instance, computational studies on other substituted biphenyls have shown that even in the absence of ortho substituents, the planar conformation can be destabilized due to steric repulsion between hydrogen atoms on adjacent rings. nih.gov The equilibrium conformation is typically a twisted one. libretexts.org For this compound, MD simulations would likely show a non-planar ground state conformation. The simulations could also provide insights into the dynamics of the acetyl group, such as its rotational motion relative to the phenyl ring.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry offers invaluable tools for the elucidation of reaction mechanisms by allowing for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies. For a molecule like this compound, these methods can be applied to predict its reactivity in various chemical transformations.

For example, in a Suzuki-Miyaura cross-coupling reaction to synthesize this biphenyl, computational methods can be used to investigate the detailed mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Density Functional Theory (DFT) calculations are commonly employed for this purpose. Such studies can help in understanding the role of the catalyst, ligands, and reaction conditions in determining the efficiency and selectivity of the reaction.

Furthermore, the reactivity of the functional groups present in this compound can be explored computationally. For instance, the acetyl group can undergo various reactions such as nucleophilic addition to the carbonyl carbon. Computational modeling can be used to predict the reaction pathways for such transformations, identify the transition state structures, and calculate the corresponding activation barriers. This information is crucial for understanding the regioselectivity and stereoselectivity of these reactions and for designing new synthetic routes.

Recent advances in computational chemistry have enabled the study of increasingly complex reaction mechanisms, including those involving non-covalent interactions and dynamic effects. rsc.org For biphenyl systems, computational studies have been instrumental in understanding phenomena such as atropisomerism and the factors controlling the rotational barriers.

Application of Machine Learning in Predictive Organic Chemistry for Biphenyl Systems

Machine learning (ML) is rapidly emerging as a powerful tool in organic chemistry, with applications ranging from the prediction of reaction outcomes to the design of novel synthetic routes. rjptonline.org For biphenyl systems, ML models can be trained on large datasets of known reactions to predict the products of new, unseen reactions.

One common approach involves the use of molecular fingerprints or graph-based representations of reactants and reagents to train a model to predict the major product of a reaction. digitellinc.com For the synthesis of substituted biphenyls like this compound, ML models could be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a Suzuki-Miyaura or other cross-coupling reactions.

The development of robust ML models often requires large and diverse datasets. nih.gov High-throughput experimentation can be coupled with ML algorithms to accelerate the discovery and optimization of chemical reactions. beilstein-journals.org For biphenyl synthesis, this could involve the automated screening of a wide range of coupling partners, catalysts, and conditions, with the results being used to train and refine an ML model in real-time.

Furthermore, ML can be used to predict various molecular properties of biphenyl derivatives, which can be useful in drug discovery and materials science. By training models on existing data, it is possible to predict properties such as solubility, toxicity, and electronic properties for novel biphenyl structures, thereby guiding the design of new molecules with desired characteristics. The integration of ML with computational chemistry methods like DFT can provide even more accurate predictions by combining the speed of ML with the rigor of quantum mechanical calculations. researchgate.net

Reactivity and Reaction Mechanisms of Trifluoromethylated Biphenyls

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings

The biphenyl scaffold of 3-Acetyl-4'-(trifluoromethyl)biphenyl presents two aromatic rings for potential electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the combined directing effects of the substituents on each ring and the activating/deactivating nature of the phenyl group itself.

The molecule consists of two rings:

Ring A: A phenyl ring substituted with an acetyl group at the 3-position.

Ring B: A phenyl ring substituted with a trifluoromethyl group at the 4'-position.

The acetyl group (-COCH₃) on Ring A is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and induction. youtube.com The trifluoromethyl group (-CF₃) on Ring B is a powerful deactivating, meta-directing group due to its strong inductive electron-withdrawing effect. youtube.com

In a biphenyl system, one phenyl ring acts as a substituent on the other. A phenyl group is generally considered weakly activating and ortho, para-directing. youtube.com Therefore, for an electrophilic attack on Ring A, the 4'-(trifluoromethyl)phenyl group at position 1 is an ortho, para-director. Conversely, for an attack on Ring B, the 3-acetylphenyl group at position 1' is also an ortho, para-director.

Predicted Regioselectivity for Electrophilic Attack on Ring A: The directing effects on Ring A are from the acetyl group (meta-directing) and the 4'-(trifluoromethyl)phenyl group (ortho, para-directing).

Acetyl group directs to: positions 2, 5, and 1 (relative to its own position).

Biphenyl linkage directs to: positions 2 and 4 (ortho and para to the linkage).

Considering the combined influence, the most likely positions for electrophilic attack on Ring A are positions 2, 4, and 6. However, position 2 is sterically hindered by the adjacent biphenyl linkage. Therefore, substitution is most favored at positions 4 and 6.

Predicted Regioselectivity for Electrophilic Attack on Ring B: Ring B is strongly deactivated. Should a reaction occur, the directing effects are from the trifluoromethyl group (meta-directing) and the 3-acetylphenyl group (ortho, para-directing).

Trifluoromethyl group directs to: positions 3' and 5'.

Biphenyl linkage directs to: positions 2' and 6' (ortho to the linkage).

The positions 3' and 5' are equivalent, as are 2' and 6'. Both sets of positions are activated by one group and deactivated by the other's position. Given the strong deactivation of this ring, forcing conditions would be required for substitution, likely leading to a mixture of products at the 2', 3', 5', and 6' positions.

Table 1: Directing Effects in Electrophilic Aromatic Substitution on this compound
RingSubstituentElectronic EffectDirecting InfluenceFavored Positions for Attack
Ring A (3-Acetylphenyl)Acetyl (-COCH₃)Deactivating, Electron-Withdrawingmeta2, 5
4'-(Trifluoromethyl)phenylWeakly Activatingortho, para2, 4, 6
Ring B (4'-Trifluoromethylphenyl)Trifluoromethyl (-CF₃)Strongly Deactivating, Electron-Withdrawingmeta3', 5'
3-AcetylphenylWeakly Activatingortho, para2', 6'
*Relative to a hydrogen atom, but its influence is on a ring that is already substituted.

Nucleophilic Reactions Involving the Acetyl Moiety

The acetyl group contains an electrophilic carbonyl carbon, which is the primary site for nucleophilic attack.

Carbonyl Reactivity and Derivatization

The carbonyl carbon of the acetyl group is susceptible to attack by a wide range of nucleophiles. The reactivity is influenced by the electronic properties of the 3-[4'-(trifluoromethyl)phenyl]phenyl substituent. As both the trifluoromethyl group and the biphenyl system are electron-withdrawing from the perspective of the acetyl group's ring, the electrophilicity of the carbonyl carbon is enhanced, making it more reactive towards nucleophiles compared to acetophenone (B1666503).

Common derivatization reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-[4'-(trifluoromethyl)biphenyl-3-yl]ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, RMgBr) results in the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, yielding alkene derivatives.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt produces a cyanohydrin.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) forms a secondary or tertiary amine.

Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high chemical stability due to the strength of the carbon-fluorine bonds. It is generally inert to most common reaction conditions used in organic synthesis. However, under specific and often harsh conditions, transformations are possible.

Recent research has shown that selective C-F bond transformations can be achieved. For instance, certain methodologies involving silyl (B83357) cations or boron tribromide can facilitate the conversion of the -CF₃ group into other functionalities like ketones. These transformations often require specific neighboring groups or specialized reagents and are not general-purpose reactions. For this compound, the -CF₃ group would be expected to remain intact during transformations at the acetyl group or electrophilic substitutions on the rings under standard conditions.

Redox Chemistry of Biphenyl Systems

The redox behavior of this compound is influenced by the presence of two electron-withdrawing groups. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction. Computational studies on similar fluorinated biphenyls indicate that they are quite stable in redox reactions, characterized by high ionization potentials and low electron affinities. acs.org

Reduction: The biphenyl system can be reduced under forcing conditions, such as with dissolving metal reductions (e.g., Birch reduction). The acetyl and trifluoromethyl groups would influence the regioselectivity of the reduction. The acetyl group's carbonyl can also be reduced, as mentioned previously.

Oxidation: The aromatic rings are generally resistant to oxidation due to the deactivating nature of the substituents. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule. The acetyl group's methyl can be oxidized to a carboxylic acid using a strong oxidant like potassium permanganate (B83412) or via the haloform reaction if treated with a base and halogen.

Regioselectivity and Stereoselectivity in Reactions of Substituted Biphenyls

Regioselectivity: As discussed in section 6.1, regioselectivity in electrophilic aromatic substitution is a key consideration. The directing effects of the existing substituents are the primary determinants of where new substituents will be introduced. wikipedia.org In nucleophilic additions to the carbonyl group, the reaction is inherently regioselective at the carbonyl carbon.

Stereoselectivity and Atropisomerism: Substituted biphenyls can exhibit a form of stereoisomerism called atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted. libretexts.org This restriction is caused by steric hindrance from bulky groups at the ortho positions (2, 6, 2', and 6'). For atropisomers to be stable and isolable at room temperature, a significant energy barrier to rotation is required. libretexts.org

In this compound, the substituents are at the meta (3) and para (4') positions. There are no bulky groups in the ortho positions to significantly hinder rotation around the biphenyl C-C bond. Therefore, this molecule is not expected to exhibit atropisomerism, and the two rings can rotate freely relative to one another. Consequently, stereoselectivity related to hindered rotation is not a significant factor in its reactions.

Advanced Applications in Materials Science and Catalysis

Utilization as Precursors for Polymeric Materials

There is no specific information available in the scientific literature regarding the use of 3-Acetyl-4'-(trifluoromethyl)biphenyl as a direct precursor for polymeric materials. Biphenyl (B1667301) derivatives are generally valuable in polymer chemistry. For instance, diaminobiphenyls are key monomers in the synthesis of high-performance polyimides, known for their exceptional thermal and mechanical properties. The presence of a trifluoromethyl group in such monomers can improve the solubility and lower the dielectric constant of the resulting polyimides.

The acetyl group on the biphenyl ring could theoretically be utilized in several polymerization reactions. For example, it could undergo condensation reactions to form polyketones, a class of high-performance thermoplastics with high melting points and good chemical resistance. However, no studies have been published that specifically employ this compound for this purpose.

Table 1: Potential Polymerization Pathways for Acetyl-Containing Biphenyls (Hypothetical for this compound)

Polymerization Type Reactive Group Potential Polymer Class Desirable Properties Conferred by Biphenyl and CF3 Group
Polycondensation Acetyl Group Polyketones High thermal stability, chemical resistance, improved solubility

Without experimental data, the suitability and performance of this compound as a monomer remain speculative.

Integration into Novel Catalyst Designs

The use of this compound in the design of novel catalysts is not documented. Biphenyl-containing ligands, particularly chiral biphenyls, are crucial in asymmetric catalysis, where they can form complexes with metals like palladium, rhodium, and ruthenium to catalyze stereoselective reactions.

The acetyl and trifluoromethyl groups on the biphenyl structure of this compound could electronically influence the properties of a metal center if the compound were used as a ligand. For instance, the electron-withdrawing trifluoromethyl group could affect the electron density at the metal, thereby tuning its catalytic activity. The acetyl group could also be modified to create a chelating ligand.

Despite these theoretical possibilities, there are no published reports on the synthesis of metal complexes with this compound as a ligand or their application in catalysis.

Electronic and Optoelectronic Material Development

No specific research has been found on the application of this compound in electronic or optoelectronic materials. Biphenyl derivatives, especially those with fluorine-containing substituents, are of interest in this field. They are often investigated as components of liquid crystals for display applications, as host materials in organic light-emitting diodes (OLEDs), or as building blocks for organic semiconductors.

Table 2: Potential Roles of Trifluoromethylated Biphenyls in Optoelectronics (General)

Application Area Potential Function Role of Trifluoromethyl Group
Organic Light-Emitting Diodes (OLEDs) Host material, electron transport layer Enhances electron mobility and thermal stability
Organic Field-Effect Transistors (OFETs) n-type semiconductor Stabilizes the LUMO level, improves air stability

It is important to reiterate that these are general applications for the class of compounds, and no specific data for this compound has been reported.

Development of Advanced Coatings and Functional Surfaces

There is no information available regarding the use of this compound in the development of advanced coatings or functional surfaces. In general, fluorinated organic compounds are widely used for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties. These are desirable for applications such as anti-fouling coatings, self-cleaning surfaces, and low-friction materials.

The trifluoromethyl group in this compound could impart such properties if the compound were incorporated into a coating formulation or used to functionalize a surface. The acetyl group could potentially serve as an anchor point to covalently attach the molecule to a substrate. However, no studies have been conducted to explore this potential.

Strategic Design in Medicinal Chemistry

Role as a Scaffold in Structure-Based Design

In structure-based drug design, a "scaffold" is a core molecular structure upon which various functional groups can be built to create a library of related compounds. The biphenyl (B1667301) scaffold is considered a privileged structure in medicinal chemistry, appearing in numerous commercially available drugs. mdpi.com It provides a semi-rigid backbone that allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules like enzymes and receptors. The 3-Acetyl-4'-(trifluoromethyl)biphenyl structure positions a potential hydrogen bond acceptor (the acetyl group) and a lipophilic, electron-withdrawing group (the trifluoromethyl group) in distinct regions, which can be exploited for binding to specific pockets on a target protein.

Molecular recognition between a ligand (a potential drug molecule) and its biological target is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The design of effective ligands based on the this compound scaffold involves modulating these interactions.

Conformational Control : The biphenyl core, while having some rotational freedom around the central carbon-carbon bond, provides a more defined structure than a simple aliphatic chain. This constrained conformation reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

Vectorial Presentation of Functional Groups : The scaffold orients the acetyl and trifluoromethyl groups in specific three-dimensional vectors. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor with donor groups (like -NH or -OH) in a protein's active site.

Probing Binding Pockets : By systematically modifying the scaffold, medicinal chemists can explore the topology of a target's binding site. The biphenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine or phenylalanine, further anchoring the ligand in place. nih.gov

The substitution of a hydrogen atom or a methyl group with a trifluoromethyl (-CF3) group is a common and powerful strategy in medicinal chemistry that significantly alters a molecule's properties. nih.gov The presence of the -CF3 group on the 4'-position of the biphenyl scaffold has profound effects on its potential interactions with a biological target.

Electrostatic Effects : Fluorine is the most electronegative element, making the trifluoromethyl group a strong electron-withdrawing substituent. mdpi.comresearchgate.net This property alters the electronic distribution of the phenyl ring to which it is attached. The C-F bond is highly polarized, and the group can participate in favorable electrostatic interactions, including dipole-dipole interactions and the formation of non-classical hydrogen bonds with the protein backbone. mdpi.comresearchgate.net

Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (a common pathway for drug breakdown in the body) can block this process. This often leads to increased metabolic stability, a longer biological half-life, and improved bioavailability of the drug candidate. mdpi.comnih.gov

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Impact on Drug Design
van der Waals Radius ~2.0 Å~2.7 ÅThe larger size of the -CF3 group can provide better occupancy of a binding pocket, potentially increasing affinity and selectivity. mdpi.com
Hansch Lipophilicity Parameter (π) +0.56+0.88The higher π value indicates greater lipophilicity, which can improve membrane permeability and hydrophobic interactions. mdpi.com
Electronegativity Moderately electron-donatingStrongly electron-withdrawingAlters the electronic properties of the aromatic ring, influencing binding interactions and molecular acidity/basicity. mdpi.com
Metabolic Stability Susceptible to oxidationHighly resistant to oxidative metabolismCan significantly increase the half-life and bioavailability of a compound. mdpi.com

Functionalization for Diverse Therapeutic Exploration

The this compound scaffold is amenable to a wide range of chemical modifications, allowing for the creation of a diverse library of analogs for screening against various therapeutic targets. The primary points for functionalization are the acetyl group and the aromatic rings.

Modification of the Acetyl Group : The ketone functionality is a versatile chemical handle. It can be:

Reduced to a secondary alcohol, introducing a hydrogen bond donor and a chiral center.

Converted into an oxime or other derivatives, which can alter steric bulk and introduce new interaction points.

Used as a starting point for building more complex side chains through reactions like aldol (B89426) condensations.

Substitution on the Biphenyl Rings : Further substituents (e.g., hydroxyl, amino, or halogen groups) can be added to the aromatic rings to probe for additional interactions with the target protein, improve solubility, or fine-tune the electronic properties of the molecule. mdpi.com

Preclinical Lead Compound Identification and Optimization Strategies

The process of identifying a lead compound involves screening a library of molecules for biological activity and then optimizing the most promising "hits" to improve their potency, selectivity, and drug-like properties. researchgate.netnumberanalytics.com

Once a target is identified, analogs of this compound are rationally designed to understand the structure-activity relationship (SAR). This involves synthesizing a series of related compounds where specific parts of the molecule are systematically changed. For example, analogs could be created by:

Moving the acetyl group to different positions on the phenyl ring to determine the optimal location for interaction.

Replacing the acetyl group with other functional groups (e.g., carboxamide, sulfonamide) to probe for different types of interactions.

Substituting the trifluoromethyl group with other halogen atoms (e.g., -Cl, -Br) or alkyl groups to evaluate the importance of its specific steric and electronic properties. nih.gov

These studies provide crucial information on which parts of the molecule are essential for binding and activity, guiding further optimization efforts.

Improving Metabolic Stability : As noted, the trifluoromethyl group itself imparts significant metabolic stability. mdpi.com If other parts of the molecule are found to be metabolically liable, they can be modified. For instance, replacing a metabolically susceptible methyl group on an analog with a trifluoromethyl group is a common strategy. nih.gov

Enhancing Target Selectivity : A lead compound may bind to unintended targets, causing side effects. The scaffold can be modified to introduce steric or electronic features that favor binding to the desired target over others, thereby increasing selectivity and improving the safety profile.

Computational Drug Design Methodologies

Computational techniques are indispensable in modern drug discovery, allowing for the rapid screening of compounds and the elucidation of their potential interactions with biological targets. For a molecule like this compound, these methods can predict its behavior and guide its development into more complex drug candidates.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves placing the compound into the binding site of a target protein to predict its binding affinity and mode.

Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site

Molecular Feature of CompoundType of InteractionPotential Interacting Amino Acid Residues
Biphenyl Ringsπ-π Stacking / HydrophobicTyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp)
Acetyl Group (Carbonyl Oxygen)Hydrogen Bond AcceptorSerine (Ser), Threonine (Thr), Arginine (Arg)
Trifluoromethyl GroupHydrophobic / van der WaalsLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

Pharmacophore Modeling for Receptor Binding

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a receptor that binds this compound would likely include features corresponding to its key functional groups.

Based on its structure, a hypothetical pharmacophore model derived from or tested with this compound would include:

Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings of the biphenyl scaffold.

A Hydrogen Bond Acceptor: Representing the carbonyl oxygen of the acetyl group.

A Hydrophobic Feature: Corresponding to the trifluoromethyl group.

Such models are crucial for virtual screening campaigns, where large databases of compounds can be searched to identify other molecules that fit the pharmacophoric requirements and are therefore likely to bind to the same target. researchgate.net

Utility as a Building Block in Complex Molecular Architectures for Drug Discovery

Beyond its theoretical interactions, this compound serves as a valuable synthetic building block. Its functional groups—the acetyl ketone and the trifluoromethyl-substituted phenyl ring—offer reactive handles for elaboration into more complex and potent drug candidates.

The acetyl group is particularly versatile. It can be:

Reduced to a secondary alcohol, which can then be further functionalized.

Oxidized or transformed to introduce different functionalities.

Used as a precursor for the synthesis of heterocyclic rings . For example, acetophenone (B1666503) derivatives are common starting materials for constructing pyrazole (B372694), isoxazole, or pyrimidine (B1678525) rings, which are prevalent in many approved drugs.

A study on the synthesis of pyrazole derivatives from a related compound, 3',5'-bis(trifluoromethyl)acetophenone, illustrates this principle. The acetophenone's carbonyl group was first reacted to form a hydrazone, which then underwent cyclization to yield a pyrazole core. mdpi.com This synthetic strategy demonstrates how the acetyl group on this compound could be similarly used to construct more elaborate heterocyclic structures with potential therapeutic applications, such as antibacterial or anticancer agents. mdpi.com The trifluoromethyl-biphenyl portion of the molecule is often retained as a key pharmacophoric element responsible for target binding and favorable pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Acetyl-4'-(trifluoromethyl)biphenyl, and what are the critical reaction conditions to consider?

Methodological Answer: The synthesis typically involves cross-coupling reactions to assemble the biphenyl core. A two-step approach is common:

Suzuki-Miyaura Coupling : React 3-acetylphenylboronic acid with 4-bromo-(trifluoromethyl)benzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C. Optimize base choice (e.g., Na₂CO₃) to enhance yield .

Acetylation : If the acetyl group is not pre-installed, Friedel-Crafts acylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) can be employed. Monitor reaction time to avoid over-acylation .
Critical Conditions :

  • Dry, inert atmosphere for moisture-sensitive trifluoromethyl groups.
  • Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents. The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and acetyl carbonyl (δ ~200–210 ppm) are key diagnostic signals .
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺ or [M+Na]⁺) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., para vs. meta trifluoromethyl placement) for crystalline derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the acetyl substituent in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group (CF₃) exerts a strong -I effect, polarizing the biphenyl system and activating/deactivating specific positions:

  • Electrophilic Substitution : The CF₃ group deactivates the adjacent ring, directing acetyl group reactivity to the meta position. Use DFT calculations (e.g., Gaussian) to map electron density and predict sites for functionalization .
  • Catalytic Reactions : In Pd-mediated couplings, CF₃ stabilizes transition states via π-backbonding. Compare reaction rates with non-fluorinated analogs (e.g., methyl derivatives) to quantify electronic effects .
    Data Contradiction Resolution : Discrepancies in catalytic efficiency may arise from solvent polarity or competing side reactions. Use kinetic studies (e.g., in situ IR monitoring) to isolate rate-determining steps .

Q. What strategies can resolve contradictions in biological activity data when using this compound as a pharmacophore in drug design?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing CF₃ with Cl or OCF₃) to isolate contributions to bioactivity. Use radioligand binding assays to compare affinity .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock. Validate predictions with mutagenesis (e.g., alanine scanning) to identify critical binding residues .
  • Metabolic Stability Assays : The CF₃ group enhances resistance to oxidative degradation. Compare half-lives (t₁/₂) in microsomal assays with non-fluorinated analogs to confirm metabolic stability .

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